molecular formula C25H29N3O6 B2861391 N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899942-78-0

N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2861391
M. Wt: 467.522
InChI Key: OTMKTRUVPVIJMD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names or synonyms, its molecular formula, and its structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would include the starting materials, the reagents used, the conditions under which the reactions are carried out, and the yield of the product.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Synthesis and Reactivity

  • Pyrazine derivatives, such as those related to N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, have been synthesized for various applications. For instance, the utility of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate as a key starting material for synthesis of novel analogues of natural alkaloid peramine has been explored (Voievudskyi et al., 2016).

Crystal Structure Analysis

  • The crystal structure of various pyrazine derivatives has been determined to understand their molecular interactions and properties. For example, the synthesis and crystal structure analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide contributes to the understanding of such compounds (Prabhuswamy et al., 2016).

Antimicrobial and Antifungal Activity

  • Pyrazine derivatives have shown potential in antimicrobial and antifungal applications. For example, the synthesis and evaluation of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives have demonstrated antimicrobial activities against various bacteria and yeasts (Şahan et al., 2013).

Antidepressant and Anticonvulsant Activities

  • The potential of pyrazine derivatives in antidepressant and anticonvulsant therapies has been studied. Research on substituted carboxylic acid hydrazides and their derivatives showed significant activities in these areas (Abdel‐Aziz et al., 2009).

Synthesis of Conductive Organic Polymers

  • Pyrazine-based compounds have been used in the synthesis of intrinsically conductive organic polymers. These polymers show promising applications in electronics and materials science (Tanaka & Yamashita, 1997).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, modifications to improve its properties, or further investigations into its mechanism of action.


Please consult with a chemist or a relevant expert for detailed analysis. This is a general approach and might not apply to all compounds. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-30-19-10-6-8-17(23(19)33-4)26-25(29)28-13-12-27-11-7-9-18(27)22(28)16-14-20(31-2)24(34-5)21(15-16)32-3/h6-11,14-15,22H,12-13H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMKTRUVPVIJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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